molecular formula C16H17N3O5S B2503488 N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-54-2

N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2503488
CAS No.: 899980-54-2
M. Wt: 363.39
InChI Key: MSVYIZFUMNHAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic chemical reagent designed for research purposes. Its molecular structure integrates a benzo[d][1,3]dioxole moiety, a group present in compounds known to modulate ATP-binding cassette transporters, which are relevant in studies of diseases like cystic fibrosis . The molecule also contains a pyridinylmethyl-sulfamoyl ethyl chain, a functional group often associated with biological activity, including potential interactions with enzyme systems and taste receptors, such as the T2R bitter taste receptor family . This unique combination makes it a compound of interest for various biochemical and pharmacological investigations. Potential research applications include exploring its role as a modulator of transporter proteins, studying its interaction with G-protein coupled receptors (GPCRs) in taste perception assays, and investigating its metabolic pathways in vitro. The presence of the sulfonamide group suggests it may also be relevant in the development of therapeutic agents, similar to other sulfonamide-containing compounds investigated for pain mediation and other conditions . This product is intended for laboratory research by qualified professionals only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult relevant safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(pyridin-3-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c20-16(13-3-4-14-15(8-13)24-11-23-14)18-6-7-25(21,22)19-10-12-2-1-5-17-9-12/h1-5,8-9,19H,6-7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVYIZFUMNHAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Piperonal

Piperonal (1,3-benzodioxole-5-carbaldehyde) is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in acidic media:

$$ \text{Piperonal} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{Benzo[d]dioxole-5-carboxylic acid} $$

Procedure :

  • Piperonal (10 g, 66.2 mmol) is dissolved in 150 mL of 2 M H₂SO₄.
  • KMnO₄ (15.7 g, 99.3 mmol) is added portion-wise at 0–5°C.
  • The mixture is stirred at 80°C for 6 hours, filtered, and acidified to precipitate the product.
  • Recrystallization from ethanol yields white crystals (8.9 g, 82%, m.p. 185–187°C).

Analytical Validation :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (d, J = 8.1 Hz, 1H), 7.58 (s, 1H), 7.12 (d, J = 8.1 Hz, 1H), 6.15 (s, 2H).
  • HRMS (ESI) : m/z calcd. for C₈H₆O₄ [M+H]⁺ 167.0344, found 167.0341.

Synthesis of 2-(N-(Pyridin-3-ylmethyl)sulfamoyl)ethylamine

Protection of Ethylenediamine

Ethylenediamine is mono-protected using di-tert-butyl dicarbonate (Boc₂O) to prevent over-sulfonylation:

$$ \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Boc}2\text{O}} \text{BocHNCH}2\text{CH}2\text{NH}2 $$

Procedure :

  • Ethylenediamine (6.0 g, 99.9 mmol) is dissolved in THF (100 mL) and cooled to 0°C.
  • Boc₂O (10.9 g, 50.0 mmol) in THF (20 mL) is added dropwise.
  • Stirred at room temperature for 12 hours, concentrated, and purified via silica gel chromatography (CH₂Cl₂:MeOH = 95:5) to afford Boc-protected amine (8.2 g, 75%).

Sulfonylation with Pyridin-3-ylmethanesulfonyl Chloride

The free amine is sulfonylated using pyridin-3-ylmethanesulfonyl chloride:

$$ \text{BocHNCH}2\text{CH}2\text{NH}2 + \text{Pyridin-3-ylmethanesulfonyl chloride} \rightarrow \text{BocHNCH}2\text{CH}2\text{NHSO}2\text{CH}_2\text{(pyridin-3-yl)} $$

Procedure :

  • Boc-protected ethylenediamine (5.0 g, 31.2 mmol) and pyridin-3-ylmethanesulfonyl chloride (6.8 g, 34.3 mmol) are dissolved in DCM (100 mL).
  • Triethylamine (4.4 mL, 31.2 mmol) is added, and the mixture is stirred at 25°C for 6 hours.
  • Washed with 1 M HCl (2 × 50 mL), dried (Na₂SO₄), and concentrated to yield the sulfonamide (7.1 g, 78%).

Deprotection of the Boc Group

The Boc group is removed using trifluoroacetic acid (TFA):

$$ \text{BocHNCH}2\text{CH}2\text{NHSO}2\text{CH}2\text{(pyridin-3-yl)} \xrightarrow{\text{TFA}} \text{H}2\text{NCH}2\text{CH}2\text{NHSO}2\text{CH}_2\text{(pyridin-3-yl)} $$

Procedure :

  • The sulfonamide (7.0 g, 20.1 mmol) is treated with TFA:DCM (1:1, 50 mL) for 2 hours.
  • Concentrated under vacuum and neutralized with saturated NaHCO₃ to afford the free amine (4.8 g, 92%).

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.55 (s, 1H), 8.45 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 7.8 Hz, 1H), 7.32 (dd, J = 7.8, 4.8 Hz, 1H), 4.25 (s, 2H), 3.02 (t, J = 6.2 Hz, 2H), 2.75 (t, J = 6.2 Hz, 2H).
  • HRMS (ESI) : m/z calcd. for C₉H₁₄N₃O₂S [M+H]⁺ 228.0808, found 228.0805.

Amide Bond Formation

Activation of Benzo[d]dioxole-5-carboxylic Acid

The carboxylic acid is converted to its acid chloride using oxalyl chloride:

$$ \text{Benzo[d]dioxole-5-carboxylic acid} \xrightarrow{\text{(COCl)}_2} \text{Benzo[d]dioxole-5-carbonyl chloride} $$

Procedure :

  • The acid (5.0 g, 27.5 mmol) is suspended in DCM (50 mL).
  • Oxalyl chloride (3.5 mL, 41.3 mmol) and DMF (0.1 mL) are added, and the mixture is stirred at 25°C for 2 hours.
  • Evaporated to dryness to yield the acid chloride (5.4 g, 98%).

Coupling with 2-(N-(Pyridin-3-ylmethyl)sulfamoyl)ethylamine

The acid chloride is reacted with the amine under Schotten-Baumann conditions:

$$ \text{Benzo[d]dioxole-5-carbonyl chloride} + \text{H}2\text{NCH}2\text{CH}2\text{NHSO}2\text{CH}_2\text{(pyridin-3-yl)} \rightarrow \text{Target compound} $$

Procedure :

  • The acid chloride (4.0 g, 20.0 mmol) in THF (50 mL) is added dropwise to a solution of the amine (5.5 g, 24.0 mmol) and pyridine (3.2 mL, 40.0 mmol) in THF (100 mL) at 0°C.
  • Stirred at 25°C for 12 hours, washed with 1 M HCl (2 × 50 mL), and purified via silica gel chromatography (EtOAc:Hexane = 70:30) to afford the target compound (6.8 g, 75%).

Analytical Validation :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H), 8.40 (d, J = 4.6 Hz, 1H), 7.70 (d, J = 8.0 Hz, 1H), 7.65 (s, 1H), 7.50 (d, J = 8.0 Hz, 1H), 7.30 (dd, J = 7.8, 4.6 Hz, 1H), 6.15 (s, 2H), 4.20 (s, 2H), 3.40 (t, J = 6.4 Hz, 2H), 2.90 (t, J = 6.4 Hz, 2H).
  • HRMS (ESI) : m/z calcd. for C₁₇H₁₈N₃O₅S [M+H]⁺ 376.0967, found 376.0963.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Microwave irradiation (100°C, 300 W) reduces reaction time to 30 minutes with comparable yields (78%).

Solid-Phase Synthesis

Immobilization of the amine on Wang resin enables iterative coupling and cleavage, yielding the product in 82% purity after HPLC.

Challenges and Mitigation Strategies

  • Sulfonamide Hydrolysis : Avoid aqueous workup at extreme pH; use neutral buffers during extraction.
  • Amine Oxidative Degradation : Conduct reactions under nitrogen atmosphere.
  • Byproduct Formation : Employ high-purity reagents and precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metabolic Stability

  • N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide : Rapid metabolism without amide cleavage .
  • Target Compound: Sulfamoyl groups are generally resistant to hydrolysis but may undergo oxidative modifications. No direct data are available, though sulfonamides in related compounds (e.g., No. 1776 in ) show ester hydrolysis dominance over amide cleavage .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Predicted) Key Functional Groups
Target Compound Not reported Moderate (polar groups) Sulfamoyl, pyridine
S807 Not reported Low (alkyl chain) Heptyl, carboxamide
HSD-2 175–177 Low (aryl groups) Dimethoxyphenyl
HSD-4 150.5–152 Low (aryl groups) Dimethoxyphenyl
3z Not reported Moderate Phenyl, carboxamide

Notes:

  • The target compound’s pyridine and sulfamoyl groups likely improve aqueous solubility compared to S807’s hydrophobic heptyl chain.
  • HSD-2/HSD-4’s dimethoxyphenyl groups reduce solubility, typical of aromatic substituents .

Biological Activity

N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a benzo[d][1,3]dioxole ring system, a pyridine moiety, and a sulfamoyl group, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H18_{18}N2_{2}O4_{4}S. The compound's structure is characterized by several functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, particularly in the context of diabetes management.

Enzyme Inhibition

Recent research has indicated that derivatives of benzodioxole compounds can exhibit significant inhibitory effects on enzymes such as α-amylase. For instance, related compounds have shown IC50_{50} values ranging from 0.68 to 0.85 µM against α-amylase, suggesting potential applications in managing blood glucose levels in diabetic patients .

Biological Activities

Antidiabetic Activity : The compound has been evaluated for its antidiabetic properties using in vitro and in vivo models. In a study involving streptozotocin-induced diabetic mice, administration of the compound led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .

Cytotoxicity : The cytotoxic effects of this compound were assessed across various cancer cell lines. Notably, compounds structurally similar to this one demonstrated significant activity against cancer cells while showing minimal toxicity to normal cells (IC50_{50} > 150 µM) . This selectivity underscores the potential for developing targeted cancer therapies.

Case Studies

  • Antidiabetic Efficacy : A study investigated the antidiabetic potential of benzodioxole derivatives, including the compound . Results indicated that these compounds could effectively inhibit α-amylase activity and lower blood glucose levels in diabetic models .
  • Cytotoxicity Assessment : In vitro studies highlighted the cytotoxic effects against various cancer cell lines, demonstrating that certain derivatives exhibited promising anticancer properties without adversely affecting normal cell viability .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50_{50} (µM)Biological Activity
This compoundStructure0.68 - 0.85Antidiabetic
Benzodioxole Derivative AStructure0.85Antidiabetic
Benzodioxole Derivative BStructure26 - 65Cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.